Ethyl 2-fluoro-5-propoxybenzoate
Description
The latter is a substituted alkyne ester featuring diphenyl and ethoxycarbonyloxy groups. Its synthesis and structural characterization are detailed in crystallographic studies, with applications in organic chemistry methodologies such as propargylation and alkyne functionalization [[]].
Given the absence of data on Ethyl 2-fluoro-5-propoxybenzoate in the provided evidence, a direct comparison cannot be performed. However, the evidence highlights methodologies and structural insights relevant to substituted benzoate derivatives, which may serve as indirect references for analogous compounds.
Properties
Molecular Formula |
C12H15FO3 |
|---|---|
Molecular Weight |
226.24 g/mol |
IUPAC Name |
ethyl 2-fluoro-5-propoxybenzoate |
InChI |
InChI=1S/C12H15FO3/c1-3-7-16-9-5-6-11(13)10(8-9)12(14)15-4-2/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
RATZPSXSNKGJEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)F)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-fluoro-5-propoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-5-propoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high efficiency and yield, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-5-propoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include substituted benzoates with various functional groups.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols and corresponding benzoic acid derivatives.
Scientific Research Applications
Ethyl 2-fluoro-5-propoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-5-propoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and stability, leading to improved efficacy in its intended application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is an analysis of key distinctions and parallels:
Table 1: Structural and Functional Group Comparisons
Key Differences:
Backbone Structure: this compound (hypothetical) would feature a benzoate core, while Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate has a pent-2-ynoate backbone with diphenyl groups. The latter’s alkyne moiety enables unique reactivity in cross-coupling or cycloaddition reactions .
Substituent Effects: Fluorine in benzoates typically enhances metabolic stability and lipophilicity in drug design. In contrast, the ethoxycarbonyloxy group in the diphenylpentynoate may act as a protecting group or steric hindrance modulator in synthetic pathways .
Crystallographic Behavior: The diphenylpentynoate exhibits a rigid, planar crystal structure due to π-π stacking of phenyl groups and hydrogen bonding involving the ethoxycarbonyloxy group [[]]. Benzoate derivatives with fluorine substituents often display altered packing motifs due to halogen interactions.
Research Findings and Methodological Insights
The synthesis of Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate involves propargylation of homopropargyl alcohols using 1,3-dilithiopropyne, followed by ethoxycarbonyl protection . Key findings include:
- Crystallographic Data : Space group $ P2_1/c $, with unit cell parameters $ a = 10.854 \, \text{Å}, b = 16.181 \, \text{Å}, c = 14.117 \, \text{Å}, \beta = 102.25^\circ $. The structure was refined using SHELXL-2018 [[]].
- Reactivity : The alkyne moiety participates in copper-catalyzed propargylations, enabling access to complex polycyclic frameworks .
Limitations and Recommendations
The absence of data on This compound in the provided evidence precludes a direct comparison. Future studies should prioritize:
Experimental characterization (e.g., NMR, XRD) of This compound .
Comparative analyses of fluorinated vs. non-fluorinated benzoate derivatives in terms of reactivity and physicochemical properties.
Biological Activity
Ethyl 2-fluoro-5-propoxybenzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the various aspects of its biological activity, including its mechanisms, efficacy against pathogens, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C12H13F O3
- Molecular Weight : 224.23 g/mol
The presence of the fluoro and propoxy groups contributes to its pharmacological properties, influencing both solubility and interaction with biological targets.
The compound primarily functions as an inhibitor of bacterial DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial DNA replication and transcription. Inhibition of these enzymes leads to bacterial cell death, making it a candidate for treating infections caused by resistant strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa.
Antibacterial Efficacy
Recent studies have demonstrated that this compound exhibits significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values against various strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Acinetobacter baumannii | 4 |
| Pseudomonas aeruginosa | 8 |
| Escherichia coli | 4 |
These results indicate that this compound is particularly effective against Gram-negative bacteria, which are often resistant to multiple drugs.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the structure of this compound can significantly alter its biological activity. For instance, the introduction of different substituents on the benzene ring can enhance or diminish its efficacy. The following observations were made:
- Fluorine Substitution : The presence of fluorine at the 2-position enhances antibacterial potency compared to non-fluorinated analogs.
- Propoxy Group : The propoxy moiety appears to improve solubility and bioavailability, which are critical for effective therapeutic applications.
Case Studies
- In Vivo Efficacy : In a murine model of infection, this compound demonstrated significant reductions in bacterial load when administered post-infection. The study highlighted its potential as a treatment option for infections caused by multidrug-resistant bacteria.
- Toxicological Assessment : Preliminary toxicity studies indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
